molecular formula C10H7N5O2 B13706788 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile

2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile

Cat. No.: B13706788
M. Wt: 229.19 g/mol
InChI Key: DLDKXXZSSWORDE-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile typically involves the formation of the triazole ring followed by the introduction of the nitro and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a suitable nitrile precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous-flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is primarily related to its ability to interact with biological targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrobenzonitrile

InChI

InChI=1S/C10H7N5O2/c1-7-12-6-14(13-7)10-3-2-9(15(16)17)4-8(10)5-11/h2-4,6H,1H3

InChI Key

DLDKXXZSSWORDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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